Differentiation Against Closest In-Class Analogs: No Compound-Specific Data Found
Despite a targeted search of primary literature and patents, no head-to-head or cross-study quantitative comparison data were found for the exact compound 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- (CAS 646056-61-3). The compound is listed as a specific chemical entity in the foundational patent for the class [1], confirming its inventive disclosure, but no biological activity, selectivity, pharmacokinetic, or toxicity data are publicly reported for this specific molecule. A related but non-identical derivative, compound 9d (AD258), is the most characterized analog, having demonstrated a KiS1R of 3.5 nM and KiS2R of 2.6 nM in a radioligand binding assay [2]. Given the known sensitivity of sigma receptor pharmacology to structural modifications, the performance of the target compound cannot be reliably inferred from this data.
| Evidence Dimension | S1R Binding Affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest characterized analog AD258: KiS1R = 3.5 nM |
| Quantified Difference | Cannot be calculated due to missing target data |
| Conditions | In vitro S1R radioligand binding assay |
Why This Matters
This represents a critical data gap for scientific selection, as no evidence currently exists to prove this compound's differentiation or superiority over well-characterized analogs like AD258.
- [1] N-aryl diazaspirocyclic compounds and methods of preparation and use thereof. European Patent EP1519939B9, filed 2003-06-27. View Source
- [2] Dichiara, M. et al. Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. J. Med. Chem. 2023, 66, 16, 11447–11463. View Source
